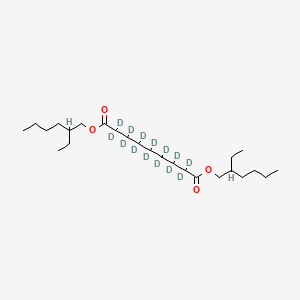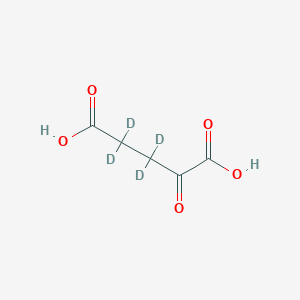
2-Ketoglutaric acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of 2-Ketoglutaric acid, where four hydrogen atoms are replaced by deuteriumThe deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ketoglutaric acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 2-Ketoglutaric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Recombinant Escherichia coli strains, engineered to overexpress specific enzymes such as L-glutamate oxidase, are used to convert L-glutamic acid into 2-Ketoglutaric acid. The deuterium labeling is then introduced through subsequent chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Ketoglutaric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.
Reduction: It can be reduced to form L-glutamate.
Substitution: It can participate in transamination reactions to form amino acids.
Common Reagents and Conditions:
Oxidation: Typically involves cofactors such as NAD+ or NADP+ and enzymes like isocitrate dehydrogenase.
Reduction: Involves enzymes such as glutamate dehydrogenase and cofactors like NADH.
Substitution: Requires transaminases and amino group donors.
Major Products:
Oxidation: Succinyl-CoA and carbon dioxide.
Reduction: L-glutamate.
Substitution: Various amino acids, depending on the specific transamination reaction.
Scientific Research Applications
2-Ketoglutaric acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the dynamics of the TCA cycle.
Biology: Helps in studying cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer and metabolic disorders.
Industry: Used in the production of nutritional supplements and as a precursor for various chemical syntheses
Mechanism of Action
2-Ketoglutaric acid-d4 exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for various enzymes, including isocitrate dehydrogenase and glutamate dehydrogenase. These enzymes catalyze reactions that are crucial for energy production and amino acid metabolism. Additionally, this compound serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and collagen synthesis .
Comparison with Similar Compounds
2-Oxoglutaric acid: The non-deuterated form of 2-Ketoglutaric acid.
Succinic acid: Another intermediate in the TCA cycle.
L-Glutamic acid: A precursor in the synthesis of 2-Ketoglutaric acid
Uniqueness: 2-Ketoglutaric acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C5H6O5 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI Key |
KPGXRSRHYNQIFN-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


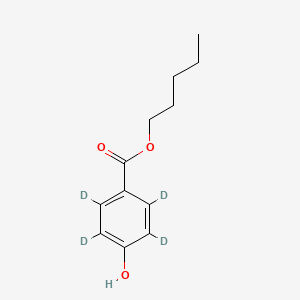


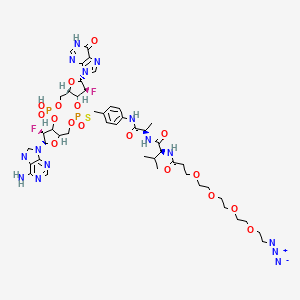
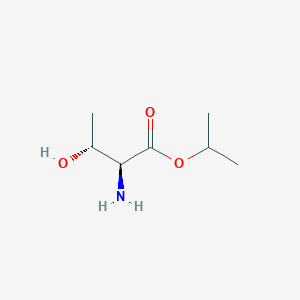

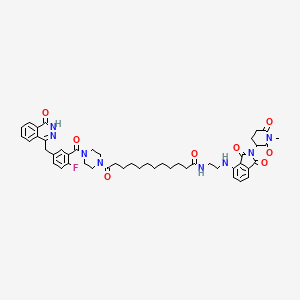
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
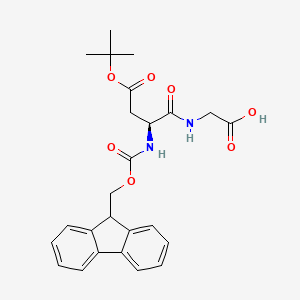
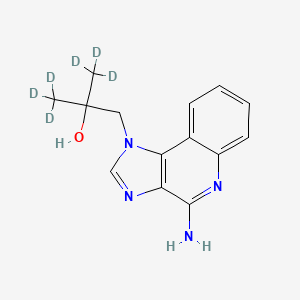
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)


